REACTION_SMILES
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[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH2:6][P:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])=[O:14].[CH:17]12[CH:18]=[CH:19][CH2:20][CH:21]1[C:22](=[O:24])[CH2:23]2.[H-:15].[Na+:16].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[OH2:25]>>[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH:6]=[C:22]1[CH:21]2[CH:17]([CH:18]=[CH:19][CH2:20]2)[CH2:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC2C=CCC12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C=C1CC2C=CCC12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |